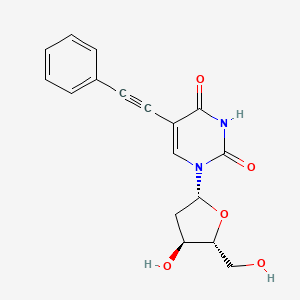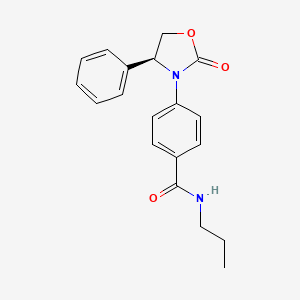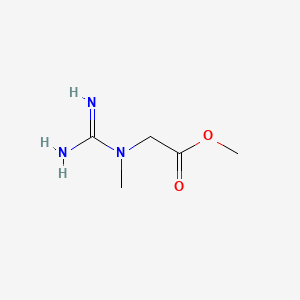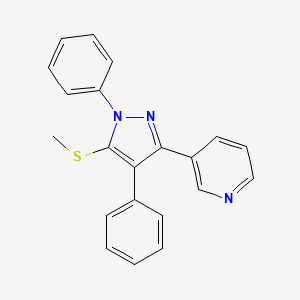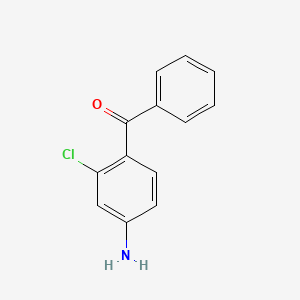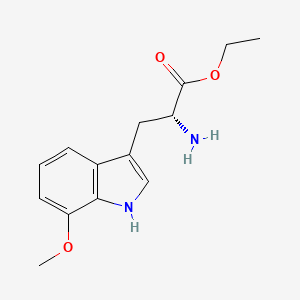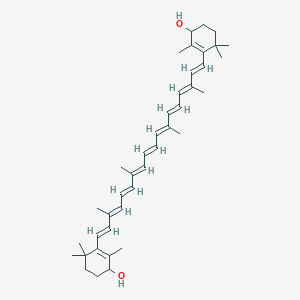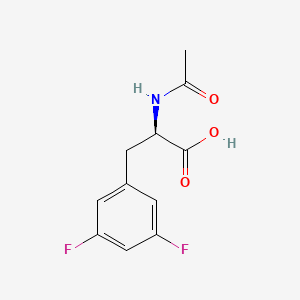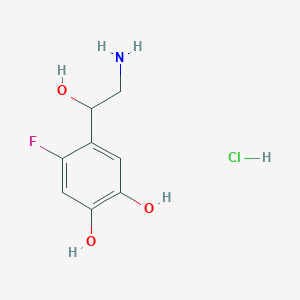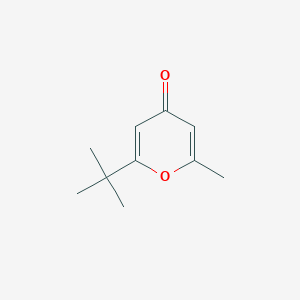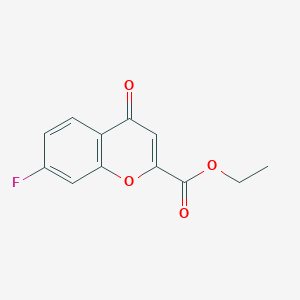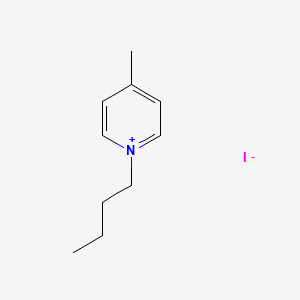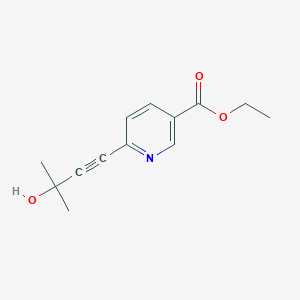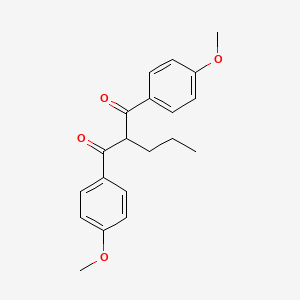
1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione
概要
説明
1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two methoxyphenyl groups attached to a propane-1,3-dione backbone, making it a diketone with significant chemical reactivity.
準備方法
The synthesis of 1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a subsequent reaction with propylmagnesium bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
Condensation: The compound can participate in aldol condensation reactions, forming larger, more complex molecules.
科学的研究の応用
1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, including polymers and resins, due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. Its diketone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
類似化合物との比較
1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione can be compared with similar compounds such as:
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: This compound lacks the propyl group, resulting in different reactivity and applications.
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione:
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione: The methyl group substitution affects its steric and electronic properties, leading to variations in reactivity and applications.
特性
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2-propylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-5-18(19(21)14-6-10-16(23-2)11-7-14)20(22)15-8-12-17(24-3)13-9-15/h6-13,18H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBNZAWXTXMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442254 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263717-49-3 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-2-propylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


